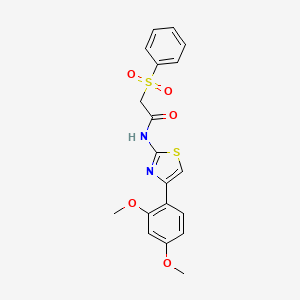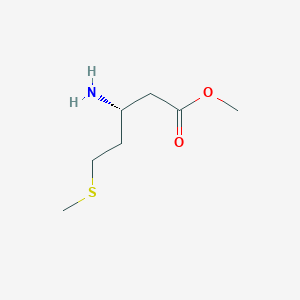
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1909325-27-4 . Its IUPAC name is this compound . The molecular weight of this compound is 217.65 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H11NO3.ClH/c1-13-9(12)8(11)6-7-2-4-10-5-3-7;/h2-5,8,11H,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthesis and Unusual Recyclization : The compound Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, closely related to Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride, was synthesized from l-tartaric acid. This synthesis involved steps like substitution of the mesyloxy group leading to related compounds and further treatment to yield other derivatives (Gimalova et al., 2014) (Gimalova et al., 2013).
Metal Ion Analysis in Environmental and Pharmaceutical Samples : The compound was used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of common metal ions. It showed effectiveness in the qualitative and quantitative analysis of various metal ions in pharmaceutical vitamin preparations and different water samples (Belin & Gülaçar, 2005).
Synthesis of Structurally Related Compounds : Several compounds structurally related to this compound were synthesized, showcasing the versatility in chemical transformations and the potential applications in various fields like synthetic chemistry and material science. These syntheses involve complex reactions and provide insights into the structural and functional diversity achievable with the core structure of the compound (Adamczyk & Reddy, 2001) (Shen et al., 2012).
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-pyridin-4-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(11)6-7-2-4-10-5-3-7;/h2-5,8,11H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKSBZYAHLRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2450588.png)
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)



![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)
![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)
